3-Bromo-4,5-dimethylpyridin-2-amine
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Overview
Description
3-Bromo-4,5-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-dimethylpyridin-2-amine can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-4,5-dimethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4,6-dimethylpyridin-2-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 3-Bromo-5,6-dimethylpyridin-2-amine
Uniqueness
3-Bromo-4,5-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized derivatives and for applications requiring precise molecular modifications .
Biological Activity
3-Bromo-4,5-dimethylpyridin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom and two methyl groups at the 4 and 5 positions of the pyridine ring. Its chemical structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Properties
The anticancer potential of this compound has also been explored in vitro. Various studies have focused on its effects on different cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, notable findings were observed:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Results :
- The compound exhibited cytotoxic effects with IC50 values as follows:
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 35 µM
- The compound exhibited cytotoxic effects with IC50 values as follows:
These IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity Data of this compound
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-4,5-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3,(H2,9,10) |
InChI Key |
IZBFKOFADQQBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)N |
Origin of Product |
United States |
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